molecular formula C23H26N2O6 B13381748 (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

Cat. No.: B13381748
M. Wt: 426.5 g/mol
InChI Key: FLNKZJMMNKJFSV-XUTLUUPISA-N
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Description

The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione features a pyrrolidine-2,3-dione core substituted with three distinct functional groups:

  • A (4E)-configured hydroxy-methylidene group linked to a 2,3-dihydro-1,4-benzodioxin moiety.
  • A 5-methylfuran-2-yl group at the C5 position, contributing aromaticity and lipophilicity.

This structure combines polar (dione, hydroxy), basic (dimethylamino), and hydrophobic (benzodioxin, furan) elements, suggesting multifunctional physicochemical and biological properties.

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O6/c1-14-5-7-17(31-14)20-19(22(27)23(28)25(20)10-4-9-24(2)3)21(26)15-6-8-16-18(13-15)30-12-11-29-16/h5-8,13,20,26H,4,9-12H2,1-3H3/b21-19+

InChI Key

FLNKZJMMNKJFSV-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(O1)C2/C(=C(/C3=CC4=C(C=C3)OCCO4)\O)/C(=O)C(=O)N2CCCN(C)C

Canonical SMILES

CC1=CC=C(O1)C2C(=C(C3=CC4=C(C=C3)OCCO4)O)C(=O)C(=O)N2CCCN(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione typically involves multiple steps, including the formation of the benzodioxin ring, the pyrrolidine ring, and the furan ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s functionality.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its complex structure could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.

Industry

In industry, (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione could be used in the production of specialty chemicals, pharmaceuticals, or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Key Observations:
  • Core Diversity: The pyrrolidine-2,3-dione core (target) has two ketone groups, increasing polarity and hydrogen-bonding capacity compared to imidazolidinone (4e) and pyrrolidinone (4h).
  • Synthetic Routes : The high yield (98%) for 4e suggests that condensation reactions involving benzodioxin carboxaldehydes (e.g., 1,4-benzodioxan-6-carboxaldehyde) are efficient for similar frameworks, which may extend to the target compound.

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • LogP: The 5-methylfuran and benzodioxin groups likely increase lipophilicity, but the polar dione and dimethylamino groups may offset this, resulting in moderate LogP. In contrast, 4h’s dimethoxyphenyl group would further elevate LogP .
  • NMR Signatures : The hydroxy-methylidene group in the target compound would produce a deshielded proton (~10–12 ppm in ¹H-NMR) and a conjugated carbonyl signal (~170–180 ppm in ¹³C-NMR). This contrasts with 4e’s thioxo group, which exhibits distinct ¹³C shifts (~120–130 ppm) .

Biological Activity

The compound (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C29H35NO8C_{29}H_{35}NO_8 with a molecular weight of 525.59 g/mol. The compound's structure features a pyrrolidine core substituted with various functional groups that may influence its biological activity.

Research indicates that compounds similar to this one often exhibit a range of biological activities through various mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against various bacterial strains, suggesting potential use in treating infections.
  • Enzyme Inhibition : Certain compounds in this class have been identified as inhibitors of key enzymes, such as cholinesterases, which are involved in neurotransmission.

Antioxidant Activity

Studies have shown that related benzodioxin derivatives possess strong antioxidant properties. For instance, a study indicated that these compounds could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Antimicrobial Activity

Recent investigations into the antimicrobial effects of related compounds revealed promising results against both Gram-positive and Gram-negative bacteria. For example, a compound structurally similar to our target was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit cholinesterase enzymes. In vitro studies demonstrated that it could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation in the nervous system. The IC50 values for AChE and BChE were reported at 46.42 µM and 157.31 µM respectively .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of similar compounds against pancreatic cancer cell lines. The results indicated that these compounds could induce cytostatic effects, leading to reduced cell proliferation in a dose-dependent manner .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related benzodioxins. The findings suggested that these compounds could protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential for treating neurodegenerative diseases .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantFree radical scavenging
AntimicrobialInhibition of S. aureus and E. coli
Enzyme InhibitionAChE IC50 = 157.31 µM; BChE IC50 = 46.42 µM
AnticancerCytostatic effects on pancreatic cancer cells
NeuroprotectiveProtection against oxidative stress-induced apoptosis

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(dimethylamino)propyl]-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione, and how can purity be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with pyrrolidine-2,3-dione scaffolds, as described in the synthesis of analogous pyrrolidine-2,3-dione derivatives via cyclocondensation reactions .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol or acetonitrile. Monitor purity via HPLC (C18 column, mobile phase: ammonium acetate buffer (pH 6.5) and acetonitrile) .
  • Optimization : Apply Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2<sup>3</sup> factorial design can identify critical parameters affecting yield .

Q. How can researchers characterize the stereochemical configuration and functional groups in this compound?

  • Methodology :

  • Spectroscopic analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent positions and stereochemistry. For example, the (4E)-configuration can be verified via NOESY correlations between the benzodioxin methylidene proton and pyrrolidine protons.
  • X-ray crystallography : Resolve ambiguous stereochemistry by growing single crystals in a mixture of dichloromethane and methanol .
  • FT-IR : Identify key functional groups (e.g., carbonyl stretches at ~1700 cm<sup>-1</sup> for the pyrrolidine-2,3-dione core) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodology :

  • Solubility screening : Test polar aprotic solvents (DMSO, DMF), alcohols (methanol, ethanol), and aqueous buffers (pH 4–9). Measure saturation points via UV-Vis spectroscopy at λmax ≈ 270 nm .
  • Stability assessment : Conduct accelerated degradation studies under thermal (40–60°C), oxidative (H2O2), and photolytic conditions. Monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing or modifying this compound?

  • Methodology :

  • Quantum chemical calculations : Use density functional theory (DFT) to model intermediates and transition states. For example, calculate activation energies for the formation of the methylidene group using Gaussian or ORCA software .
  • Reaction path search : Apply the Artificial Force Induced Reaction (AFIR) method to identify plausible mechanistic pathways, as demonstrated in ICReDD’s reaction discovery framework .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

  • Methodology :

  • Hybrid validation : Combine experimental kinetics (e.g., time-resolved UV-Vis) with computational microkinetic modeling. For instance, discrepancies in reaction rates may arise from solvent effects not accounted for in gas-phase simulations .
  • Sensitivity analysis : Use Monte Carlo simulations to quantify uncertainty in computational parameters (e.g., entropy estimates) and align them with experimental error margins .

Q. How can researchers design experiments to probe the bioactivity of this compound, particularly its interaction with biological targets?

  • Methodology :

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets, such as enzymes with pyrrolidine-dione-binding pockets. Use AutoDock Vina for preliminary binding affinity predictions .
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Correlate results with structural analogs, like 1-(4-hydroxyphenyl)-pyrrolin-2-ones .

Methodological Considerations Table

Research ObjectiveKey TechniquesReferences
Synthesis OptimizationDoE, HPLC, NMR
Stereochemical AnalysisX-ray, NOESY
Computational ModelingDFT, AFIR
Bioactivity ProfilingDocking, MIC assays

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